molecular formula C5H9NO2S3 B056557 Sulfocarbathione CAS No. 114654-31-8

Sulfocarbathione

Cat. No.: B056557
CAS No.: 114654-31-8
M. Wt: 211.3 g/mol
InChI Key: UEKOYEYXLALUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfocarbathione (CAS 114654-31-8) is a sulfur-containing organic compound with the InChIKey UEKOYEYXLALUCZ-UHFFFAOYSA-N . It is commercially available under synonyms such as Sulfocarbathion and Enamine_000156 and has been utilized in toxicological and hygienic studies, particularly in herbicide-related research .

Properties

CAS No.

114654-31-8

Molecular Formula

C5H9NO2S3

Molecular Weight

211.3 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl)carbamodithioic acid

InChI

InChI=1S/C5H9NO2S3/c7-11(8)2-1-4(3-11)6-5(9)10/h4H,1-3H2,(H2,6,9,10)

InChI Key

UEKOYEYXLALUCZ-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1NC(=S)S

Isomeric SMILES

C1CS(=O)(=O)CC1N=C(S)S

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)S

Synonyms

N-1,2-dioxothiolan-3-yl-dithiocarbamate, potassium salt
sulfocarbathion K
sulfocarbathione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfocarbathione belongs to a broader class of sulfur-containing compounds, which includes herbicides, detoxification agents, and biochemical tools. Below is a systematic comparison with structurally or functionally analogous substances:

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Key Synonyms Suppliers Key Features (Inferred)
This compound 114654-31-8 Sulfocarbathion, Enamine_000156 4 Used in toxicological studies
Sulfobromophthalein 123359-42-2 Bromsulfalein sodium 1 Liver function diagnostic agent
Sulfochlorophenol S Not specified N/A 8 Industrial/agricultural applications
Paraquat 4685-14-7 Methyl viologen N/A Herbicide with ROS-mediated toxicity
2,4-Dichlorophenoxyacetic acid 94-75-7 2,4-D N/A Systemic herbicide

Key Findings from Comparative Studies

Toxicological Profiles: this compound’s hygienic characteristics suggest lower acute toxicity compared to paraquat, which induces oxidative stress via reactive oxygen species (ROS) generation in Drosophila models . However, direct comparative toxicity data are absent in the evidence. Unlike hexachlorobenzene (a porphyrinogenic agent), this compound’s oxidative biotransformation pathways remain uncharacterized, though its sulfur moiety may influence detoxification efficiency .

Functional Roles: this compound and Sulfobromophthalein both serve niche roles: the former in herbicide research and the latter in medical diagnostics .

Commercial and Research Utility: this compound is supplied by four manufacturers, indicating moderate industrial demand . In contrast, Sulfochlorophenol S (8 suppliers) may have broader applications .

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